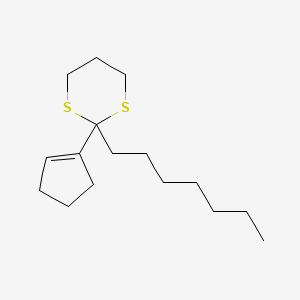
2-(Cyclopent-1-EN-1-YL)-2-heptyl-1,3-dithiane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclopent-1-EN-1-YL)-2-heptyl-1,3-dithiane is an organic compound characterized by the presence of a cyclopentene ring, a heptyl chain, and a dithiane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopent-1-EN-1-YL)-2-heptyl-1,3-dithiane typically involves the reaction of cyclopentene derivatives with heptyl-substituted dithiane precursors. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the dithiane, followed by nucleophilic addition to the cyclopentene derivative. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopent-1-EN-1-YL)-2-heptyl-1,3-dithiane undergoes various chemical reactions, including:
Oxidation: The dithiane moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding alcohols or thiols.
Substitution: Nucleophilic substitution reactions can occur at the cyclopentene ring or the heptyl chain, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, thiols.
Substitution: Substituted cyclopentene or heptyl derivatives.
Scientific Research Applications
2-(Cyclopent-1-EN-1-YL)-2-heptyl-1,3-dithiane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Cyclopent-1-EN-1-YL)-2-heptyl-1,3-dithiane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The dithiane moiety can also undergo redox reactions, influencing cellular redox balance and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(Cyclopent-1-EN-1-YL)-2-methylpropan-1-amine
- 2-(Cyclopent-1-EN-1-YL)acetic acid
- 1-(Cyclopent-2-EN-1-YL)propan-2-one
Uniqueness
2-(Cyclopent-1-EN-1-YL)-2-heptyl-1,3-dithiane is unique due to its combination of a cyclopentene ring, a heptyl chain, and a dithiane moiety. This structural arrangement imparts distinct chemical reactivity and potential biological activities compared to its analogs. The presence of the dithiane group, in particular, allows for versatile chemical transformations and interactions with biological targets.
Properties
CAS No. |
54561-54-5 |
|---|---|
Molecular Formula |
C16H28S2 |
Molecular Weight |
284.5 g/mol |
IUPAC Name |
2-(cyclopenten-1-yl)-2-heptyl-1,3-dithiane |
InChI |
InChI=1S/C16H28S2/c1-2-3-4-5-8-12-16(15-10-6-7-11-15)17-13-9-14-18-16/h10H,2-9,11-14H2,1H3 |
InChI Key |
PTDLMLYFODUECR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1(SCCCS1)C2=CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















